molecular formula C13H13IN2OS B4103703 2-(allylthio)-3-ethyl-6-iodo-4(3H)-quinazolinone

2-(allylthio)-3-ethyl-6-iodo-4(3H)-quinazolinone

Cat. No.: B4103703
M. Wt: 372.23 g/mol
InChI Key: MYDVCUHQIIIDKZ-UHFFFAOYSA-N
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Description

The compound “2-(allylthio)-3-ethyl-6-iodo-4(3H)-quinazolinone” belongs to the class of quinazolinones, which are heterocyclic compounds. Quinazolinones and their derivatives have been found to exhibit a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques. For instance, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide information about the types of atoms in the molecule and their connectivity .


Chemical Reactions Analysis

Quinazolinones can undergo various chemical reactions. For example, they can participate in electrophilic substitution reactions due to the presence of a conjugated system .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For example, melting point can be determined using a melting point apparatus, and solubility can be determined by dissolving the compound in various solvents .

Mechanism of Action

The mechanism of action of quinazolinones depends on their specific structure and the target they interact with. Some quinazolinones have been found to have antitrypanosomal activity, suggesting they may interact with enzymes or receptors in the parasite .

Safety and Hazards

The safety and hazards of a compound depend on its specific structure. It’s important to refer to the Safety Data Sheet (SDS) for specific information .

Future Directions

The future directions in the study of quinazolinones could involve the design of new derivatives with improved biological activity or reduced side effects .

Properties

IUPAC Name

3-ethyl-6-iodo-2-prop-2-enylsulfanylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13IN2OS/c1-3-7-18-13-15-11-6-5-9(14)8-10(11)12(17)16(13)4-2/h3,5-6,8H,1,4,7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYDVCUHQIIIDKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=CC(=C2)I)N=C1SCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13IN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(allylthio)-3-ethyl-6-iodo-4(3H)-quinazolinone
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Reactant of Route 6
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